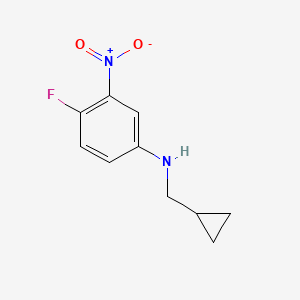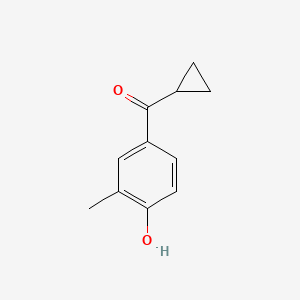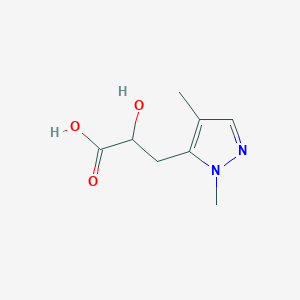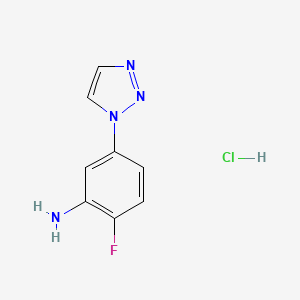
N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a fluorine atom at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline typically involves multiple steps. One common route starts with the nitration of 4-fluoroaniline to introduce the nitro group at the 3-position. This is followed by the alkylation of the amino group with cyclopropylmethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: Formation of 4-amino-3-nitroaniline derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline involves its interaction with specific molecular targets. The presence of the nitro group and the fluorine atom can influence its binding affinity to enzymes or receptors. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-4-fluoroaniline
- N-(cyclopropylmethyl)-3-nitroaniline
- 4-fluoro-3-nitroaniline
Uniqueness
N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline is unique due to the combination of the cyclopropylmethyl group, fluorine atom, and nitro group on the aniline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the cyclopropylmethyl group can enhance its stability and influence its reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11FN2O2 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline |
InChI |
InChI=1S/C10H11FN2O2/c11-9-4-3-8(5-10(9)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |
InChI Key |
QMJSTEOCUWINDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13259236.png)
![1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13259249.png)




![2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B13259279.png)
amine](/img/structure/B13259293.png)
![2-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13259305.png)
![N-{2-[(2-phenylethyl)amino]ethyl}acetamide](/img/structure/B13259306.png)


